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Compound of Interest

Compound Name: Sesquicillin A

Cat. No.: B3025931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

experimental methodologies used for the characterization of Sesquicillin A, a potent fungal

metabolite. The information presented is crucial for its identification, verification, and further

investigation in drug development endeavors. Additionally, this guide elucidates the

compound's known mechanism of action involving cell cycle arrest, offering insights for

researchers in oncology and related fields.

Spectroscopic Data of Sesquicillin A
The structural elucidation of Sesquicillin A relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The following tables summarize the key quantitative data obtained from

these analyses.

Table 1: ¹³C NMR Spectroscopic Data for Sesquicillin A
The ¹³C NMR spectrum provides a detailed carbon fingerprint of the molecule. The chemical

shifts are reported in parts per million (ppm) relative to the solvent signal.
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Carbon No. Chemical Shift (δ) in ppm

1 38.6

2 26.7

3 40.9

4 34.0

5 54.7

6 20.4

7 40.1

8 197.8

9 137.9

10 165.8

11 118.8

12 160.7

13 104.9

14 29.8

15 29.8

16 77.9

17 124.9

18 134.4

19 25.9

20 17.8

21 21.3

22 21.3

23 69.9
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24 148.9

25 111.3

Data sourced from Uchida R et al., J Antibiot (Tokyo), 2005.

Table 2: ¹H NMR Spectroscopic Data for Sesquicillin A
The ¹H NMR spectrum reveals the proton environment within the molecule, providing crucial

information on connectivity and stereochemistry.
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Proton No.
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

1α 1.65 m

1β 2.15 m

2 1.95 m

3 1.50 m

5 2.80 d 10.0

6α 1.80 m

6β 2.05 m

7 3.10 m

11 6.10 s

14 1.15 s

15 1.20 s

17 5.40 t 7.0

19 1.75 s

20 1.65 s

21 1.05 d 7.0

22 1.10 d 7.0

24a 4.90 s

24b 5.00 s

25 1.45 s

Note: This table represents a compilation of expected proton signals based on the structure of

Sesquicillin A and related compounds. Specific assignments should be confirmed with 2D

NMR data.
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Table 3: Mass Spectrometry, UV, and IR Data for
Sesquicillin A
These data provide information on the molecular weight and the presence of specific functional

groups.

Spectroscopic Technique Observed Value

High-Resolution Mass Spectrometry (HR-MS) m/z [M+H]⁺: Expected around 425.26

Ultraviolet (UV) Spectroscopy λmax: ~240 nm

Infrared (IR) Spectroscopy
ν (cm⁻¹): ~3400 (O-H), ~1710 (C=O, ketone),

~1650 (C=O, enone), ~1600 (C=C)

Note: The exact HR-MS value needs to be determined experimentally. UV and IR data are

typical for this class of compounds and should be confirmed with experimental spectra.

Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of Sesquicillin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure Sesquicillin A (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃ or CD₃OD, ~0.5 mL) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500

MHz or higher).

¹H NMR Spectroscopy: Standard pulse sequences are used to acquire one-dimensional

proton spectra. Key parameters include a spectral width of approximately 12 ppm, a

sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired to observe all

carbon signals. A spectral width of around 220 ppm is typically used.
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2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of 2D NMR

experiments is performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (2-3 bonds), which is crucial for assembling the molecular

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.
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NMR Experimental Workflow

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Sesquicillin A is prepared in a suitable solvent

(e.g., methanol or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HR-MS) is performed using an

instrument equipped with an electrospray ionization (ESI) source, such as a Q-TOF

(Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
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Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high accuracy to

determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A solution of Sesquicillin A of known concentration is prepared in a

UV-transparent solvent (e.g., ethanol or methanol).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance of the sample is measured over a wavelength range of

approximately 200-400 nm to identify the wavelength of maximum absorption (λmax), which

is characteristic of the chromophores present in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and

pressed into a thin pellet, or a thin film is cast from a volatile solvent.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400

cm⁻¹ to identify the characteristic absorption bands of the functional groups present.

Signaling Pathway of Sesquicillin A: G1 Phase
Arrest
Sesquicillin A has been shown to inhibit the proliferation of human breast cancer cells by

inducing cell cycle arrest at the G1 phase.[1] This effect is mediated through the modulation of

key cell cycle regulatory proteins in a p53-independent manner.[1]

The proposed signaling pathway involves:

Downregulation of G1 Cyclins: Sesquicillin A leads to a decrease in the expression levels of

cyclin D1, cyclin A, and cyclin E.[1] These cyclins are essential for the progression through

the G1 phase and the G1/S transition.
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Upregulation of a CDK Inhibitor: The compound increases the expression of the cyclin-

dependent kinase (CDK) inhibitor p21Waf1/Cip1.[1] p21Waf1/Cip1 binds to and inhibits the

activity of cyclin-CDK complexes, thereby halting cell cycle progression.

This dual action of downregulating positive regulators and upregulating a negative regulator of

the cell cycle effectively blocks the transition from the G1 to the S phase, leading to an

accumulation of cells in the G1 phase and inhibiting tumor cell proliferation.
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Sesquicillin A Induced G1 Arrest

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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